molecular formula C24H38NNaO3 B13892507 N-Hexadecanoyl-D-phenylglycine sodiuM salt

N-Hexadecanoyl-D-phenylglycine sodiuM salt

Katalognummer: B13892507
Molekulargewicht: 411.6 g/mol
InChI-Schlüssel: BGELXOCTISDQKY-GNAFDRTKSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Hexadecanoyl-D-phenylglycine sodium salt is a chemical compound with the molecular formula C24H40NNaO3 and a molecular weight of 413.58 g/mol . It is known for its unique structure, which combines a hexadecanoyl group with a D-phenylglycine moiety, making it a compound of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Hexadecanoyl-D-phenylglycine sodium salt typically involves the acylation of D-phenylglycine with hexadecanoyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to ensure cost-effectiveness and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

N-Hexadecanoyl-D-phenylglycine sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted derivatives .

Wissenschaftliche Forschungsanwendungen

N-Hexadecanoyl-D-phenylglycine sodium salt has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of N-Hexadecanoyl-D-phenylglycine sodium salt involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N-Hexadecanoyl-D-phenylglycine sodium salt include:

Uniqueness

This compound is unique due to its specific combination of a hexadecanoyl group with a D-phenylglycine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

Molekularformel

C24H38NNaO3

Molekulargewicht

411.6 g/mol

IUPAC-Name

sodium;(2R)-2-(hexadecanoylamino)-2-phenylacetate

InChI

InChI=1S/C24H39NO3.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-22(26)25-23(24(27)28)21-18-15-14-16-19-21;/h14-16,18-19,23H,2-13,17,20H2,1H3,(H,25,26)(H,27,28);/q;+1/p-1/t23-;/m1./s1

InChI-Schlüssel

BGELXOCTISDQKY-GNAFDRTKSA-M

Isomerische SMILES

CCCCCCCCCCCCCCCC(=O)N[C@H](C1=CC=CC=C1)C(=O)[O-].[Na+]

Kanonische SMILES

CCCCCCCCCCCCCCCC(=O)NC(C1=CC=CC=C1)C(=O)[O-].[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.